molecular formula C14H10ClNO3 B1465310 2-Chloro-4-(4-formyl-phenoxy)-benzamide CAS No. 676494-62-5

2-Chloro-4-(4-formyl-phenoxy)-benzamide

Cat. No. B1465310
CAS RN: 676494-62-5
M. Wt: 275.68 g/mol
InChI Key: ZLUGAKYGUIUOGP-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-formyl-phenoxy)-benzamide, also known as CFPB, is a synthetic compound that has been widely studied in scientific research due to its wide range of applications and potential therapeutic benefits. CFPB has been studied in multiple fields such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied in multiple scientific fields, including biochemistry, physiology, and pharmacology. In biochemistry, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been used as a reagent for protein modification, and in the development of biochemical assays. In physiology, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied for its potential therapeutic benefits, including its anti-inflammatory and antinociceptive effects. In pharmacology, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-formyl-phenoxy)-benzamide is not fully understood. However, it is believed that 2-Chloro-4-(4-formyl-phenoxy)-benzamide may interact with certain proteins in the body, such as COX-2, to inhibit their activity. This inhibition of COX-2 activity is thought to be responsible for 2-Chloro-4-(4-formyl-phenoxy)-benzamide’s anti-inflammatory and antinociceptive effects.
Biochemical and Physiological Effects
2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied for its potential therapeutic benefits, including its anti-inflammatory and antinociceptive effects. In studies, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been shown to reduce inflammation and pain in animal models. Additionally, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied for its potential to inhibit the activity of certain enzymes, such as COX-2.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-4-(4-formyl-phenoxy)-benzamide in laboratory experiments has several advantages. 2-Chloro-4-(4-formyl-phenoxy)-benzamide is a relatively easy compound to synthesize and is readily available. Additionally, 2-Chloro-4-(4-formyl-phenoxy)-benzamide is a relatively stable compound and can be stored for long periods of time without significant degradation. However, 2-Chloro-4-(4-formyl-phenoxy)-benzamide is a relatively expensive compound and may not be suitable for large-scale experiments.

Future Directions

Future research on 2-Chloro-4-(4-formyl-phenoxy)-benzamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic effects. Additionally, research should focus on the development of more efficient and cost-effective methods of synthesis. Finally, research should focus on exploring the potential applications of 2-Chloro-4-(4-formyl-phenoxy)-benzamide in drug development and other fields.

properties

IUPAC Name

2-chloro-4-(4-formylphenoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-13-7-11(5-6-12(13)14(16)18)19-10-3-1-9(8-17)2-4-10/h1-8H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUGAKYGUIUOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-formyl-phenoxy)-benzamide

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-4-(4-formylphenoxy)benzonitrile (1.0 equiv) in DMSO (0.2 M solution) was treated with K2CO3 (0.5 equiv) and 33% H2O2. After 12 h, the reaction mixture was poured into H2O and extracted with ethyl acetate. The combined organic layers were washed twice with water and brine. After drying the extracts over magnesium sulfate and evaporation under vacuum, the crude product was purified by silica gel chromatography using the aprropriate eluent (typically mixtures of hexanes/ethyl acetate) to afford the title compound as a solid.
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99%

Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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